3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide
説明
The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide (CAS: 1286718-03-3) is a pyridazinone derivative with a molecular formula of C₂₃H₂₂N₄O₃S and a molecular weight of 434.5 g/mol . Its structure features a pyridazinone core substituted with a furan-2-yl group at the 3-position, a methyl branch at the 2-position of the propanamide chain, and a 2-phenylthiazole moiety linked via an ethylamine group (Figure 1). This hybrid architecture combines heterocyclic motifs (furan, thiazole) known for diverse bioactivities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.
特性
IUPAC Name |
3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-16(14-27-21(28)10-9-19(26-27)20-8-5-13-30-20)22(29)24-12-11-18-15-31-23(25-18)17-6-3-2-4-7-17/h2-10,13,15-16H,11-12,14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHHGCHOSAJJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound consists of:
- A furan ring , which is known for its diverse pharmacological properties.
- A pyridazinone core , which contributes to its chemical reactivity.
- A propanamide group that may enhance its interaction with biological targets.
The molecular formula is , indicating the presence of various functional groups that may contribute to its biological activity.
Biological Activity
Research has indicated that compounds with similar structural motifs often exhibit significant biological activities, including:
- Anticancer Properties : The furan and pyridazinone moieties can interact with cellular pathways involved in cancer proliferation. For instance, studies have shown that derivatives of furan and pyridazine can inhibit tubulin polymerization, which is critical for cancer cell division .
- Antimicrobial Effects : The presence of the thiazole ring suggests potential antimicrobial properties. Compounds featuring thiazole derivatives have been documented to exhibit activity against various bacterial strains.
- Enzyme Inhibition : The compound's structure may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as diabetes or obesity .
The mechanism by which this compound exerts its biological effects likely involves:
- Interaction with Receptors : The furan and pyridazinone rings can bind to specific receptors or enzymes, modulating their activity.
- Disruption of Cellular Pathways : By interfering with key signaling pathways, the compound may induce apoptosis in cancer cells or inhibit microbial growth.
Synthesis Methods
The synthesis of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the furan ring through cyclization reactions.
- Synthesis of the pyridazinone core via condensation reactions.
- Coupling these intermediates with thiazole and propanamide components under controlled conditions.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related compounds:
These findings suggest that 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide could be a promising candidate for further investigation in medicinal chemistry.
類似化合物との比較
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide (CAS: 1246045-01-1)
- Molecular Formula : C₁₈H₁₇N₃O₄
- Molecular Weight : 339.3 g/mol
- Key Differences : Replaces the 2-methylpropanamide and phenylthiazole-ethylamine groups with a simpler acetamide chain and a 4-methoxybenzyl substituent. The absence of a thiazole ring reduces molecular complexity and weight compared to the target compound. This simplification may impact lipophilicity and target binding .
3-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide (CAS: 1286732-15-7)
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 338.4 g/mol
- Key Differences: Substitutes the phenylthiazole-ethyl group with a pyridin-3-ylmethyl moiety.
Hybrid Pyridazinone-Antipyrine Derivatives
Compounds from antipyrine/pyridazinone hybrids () share structural motifs with the target molecule but incorporate antipyrine (1,2-dihydro-3H-pyrazol-3-one) instead of thiazole or furan groups:
| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | IR C=O Peaks (cm⁻¹) |
|---|---|---|---|---|---|
| 6i | C₂₉H₃₃N₅O₃ | 548.2 | 4-Benzylpiperidin-1-yl | 173–175 | 1650, 1620 |
| 6j | C₂₇H₂₅N₅O₃ | 527.3 | Phenyl | 188–190 | 1650, 1620 |
| 6k | C₂₄H₂₂N₄O₃ | 430.2 | 4-Methylphenyl | 233–235 | 1650, 1620 |
| Target Compound | C₂₃H₂₂N₄O₃S | 434.5 | 2-Phenylthiazole-ethyl, furan-2-yl | N/A | ~1650 (predicted) |
Key Observations :
- The target compound’s molecular weight (434.5) is comparable to 6k (430.2) but lower than 6i (548.2), reflecting differences in substituent bulk.
- Thiazole and furan groups in the target compound may enhance π-π stacking and hydrogen bonding compared to the alkyl/aryl groups in 6i–6k .
- All analogs exhibit IR C=O peaks near 1650 cm⁻¹, consistent with the pyridazinone and amide carbonyl groups .
Functional Group Impact on Pharmacological Potential
Thiazole vs. Benzothiazole
Furan vs. Pyrimidinone
- 3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide (CAS: 1170248-87-9): Molecular Formula: C₁₆H₁₉N₃O₄S Molecular Weight: 371.3 g/mol The dihydropyrimidinone group introduces additional hydrogen-bonding sites, which may enhance solubility but reduce metabolic stability compared to the furan ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
